5H-1-Benzothiopyran
Overview
Description
5H-1-Benzothiopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . It is a synthetic compound with various derivatives, including thiochromenes and thiochromanones . The molecule has been used in the synthesis of heterocycles and has been identified for its potential biological activities .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies. For instance, one study described the design, synthesis, and biological testing of Benzothiopyran derivatives . Another research reported an operationally simple method for synthesis of benzimidazole and 3H-imidazo [4,5-c]pyridine from o-phenylenediamine or pyridine-3, 4-diamine and N, N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused to a heterocyclic pyran ring . The benzothiopyranone ring of the molecule was found to be essentially planar, with the 3-phenyl ring nearly perpendicular to the benzothiopyranone fused-ring system .Chemical Reactions Analysis
This compound derivatives have been studied for their reactivity in various chemical reactions. For example, 4H-1-Benzothiopyran-4-ones (thiochromones) and isomeric 2H-1-benzothiopyran-2-ones (thiocoumarins) have been allowed to react with dimethyl sulfate (DMS) to study the differences in reactivity on methylation .Scientific Research Applications
Synthesis and Pharmacological Activity
5H-1-Benzothiopyran derivatives have been synthesized for various pharmacological studies. For instance, a study by Wang Runru (2013) focused on the synthesis of 6,7-(methlenedioxy) benzothiopyran-4-one derivatives with notable antifungal activity against plant pathogenic fungi (Wang Runru, 2013). Similarly, Hirao et al. (1985) developed α-Lithiated 4H-1-Benzothiopyran-4-one derivatives, which exhibited potential analgesic and anti-inflammatory activities (Hirao et al., 1985).
Antimicrobial and Anticonvulsant Applications
The antimicrobial properties of this compound derivatives have been explored. Nammalwar et al. (2010) synthesized compounds showing strong anticancer activity, specifically targeting kidney cancer (Nammalwar et al., 2010). Furthermore, Arnoldi et al. (1990) synthesized derivatives that demonstrated significant anticonvulsant activity (Arnoldi et al., 1990).
Bone Formation and Anti-Inflammatory Applications
There's research indicating the role of this compound in bone formation and treatment of osteoporosis. Oda et al. (1999) found that certain 2-benzothiopyran-1-carboxamide derivatives derived from ipriflavone significantly increased cellular alkaline phosphatase activity, suggesting potential in treating bone-related disorders (Oda et al., 1999). Additionally,El-Miligy et al. (2017) synthesized molecular hybrids combining benzothiophene with rhodanine, which showed significant COX-2 inhibitory activity, suggesting anti-inflammatory properties (El-Miligy et al., 2017).
Synthesis and Antitumor Evaluation
Al-Omran et al. (2014) focused on synthesizing compounds involving 1-benzothiopyran derivatives and evaluated their antitumor potential. Their findings indicated a higher inhibitory effect on tumor cell lines compared to the reference drug, doxorubicin (Al-Omran et al., 2014).
Antimalarial Activity
Razdan et al. (1978) synthesized a series of substituted benzothiopyrans and found some to be effective against Plasmodium berghei in mice, highlighting their potential as antimalarial drugs (Razdan et al., 1978).
Calcium Channel Blocking Agents
Sarsodia et al. (2017) investigated benzothiopyran as a heterocyclic compound containing sulfur for its role in biological and pharmacological activity, particularly as calcium channel blockers. They found that altering the heterocyclic ring size generated derivatives with more active compounds than diltiazem (Sarsodia et al., 2017).
Mechanism of Action
While the exact mechanism of action of 5H-1-Benzothiopyran is not fully understood, some studies have investigated its potential biological activities. For instance, one study investigated the importance of the heterocyclic ring system in the structure of the cardiovascular drug Diltiazem for its calcium channel blocking activity .
Properties
IUPAC Name |
5H-thiochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYKYAZQBBHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710022 | |
Record name | 5H-1-Benzothiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21829-75-4 | |
Record name | 5H-1-Benzothiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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